7-Bromo-2-methyl-2,3-dihydro-1-benzofuran
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Overview
Description
7-Bromo-2-methyl-2,3-dihydro-1-benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it a compound of interest in various scientific research fields.
Mechanism of Action
Target of Action
Benzofuran compounds, in general, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It’s known that benzofuran derivatives can interact with various biological targets leading to a range of effects .
Biochemical Pathways
Benzofuran compounds have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
It’s known that the compound has a predicted boiling point of 2544±290 °C and a predicted density of 1582±006 g/cm3 .
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects on different types of cancer cells .
Action Environment
It’s known that the compound should be stored in a sealed, dry environment, under -20°c .
Biochemical Analysis
Biochemical Properties
Benzofuran compounds are known to interact with various enzymes, proteins, and other biomolecules . The exact nature of these interactions depends on the specific structure of the benzofuran compound and the biomolecules it interacts with.
Cellular Effects
Benzofuran compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Benzofuran compounds have been shown to exhibit various effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Benzofuran compounds can affect metabolic flux or metabolite levels .
Preparation Methods
The synthesis of 7-Bromo-2-methyl-2,3-dihydro-1-benzofuran typically involves the bromination of 2-methyl-2,3-dihydro-1-benzofuran. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and selectivity .
Industrial production methods for benzofuran derivatives often involve large-scale bromination reactions under controlled conditions to ensure safety and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the process .
Chemical Reactions Analysis
7-Bromo-2-methyl-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Scientific Research Applications
7-Bromo-2-methyl-2,3-dihydro-1-benzofuran has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives with potential biological activities.
Biology: The compound is used in studies to understand the interaction of benzofuran derivatives with biological targets, such as enzymes and receptors.
Medicine: Research on this compound includes its potential use as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes
Comparison with Similar Compounds
Similar compounds to 7-Bromo-2-methyl-2,3-dihydro-1-benzofuran include other brominated benzofurans and methyl-substituted benzofurans. For example:
7-Bromo-2,3-dihydro-1-benzofuran: Lacks the methyl group, which may affect its biological activity and reactivity.
2-Methyl-2,3-dihydro-1-benzofuran: Lacks the bromine atom, which may result in different chemical properties and applications.
The uniqueness of this compound lies in its combined bromine and methyl substitutions, which can enhance its reactivity and potential biological activities .
Properties
IUPAC Name |
7-bromo-2-methyl-2,3-dihydro-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-4,6H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVJQURYOUASEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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